2-Chloro-4-iodo-1-isothiocyanatobenzene
Description
2-Chloro-4-iodo-1-isothiocyanatobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 2), iodine (position 4), and an isothiocyanato group (position 1). The isothiocyanato (–N=C=S) functional group confers reactivity towards nucleophiles, making this compound valuable in organic synthesis, particularly in the preparation of thiourea derivatives or as a bioconjugation agent. Its molecular formula is C₇H₃ClINS, with a molecular weight of ~296.46 g/mol (calculated based on atomic masses).
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
2-chloro-4-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |
InChI Key |
IWEQXBKAJVMCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Functional Group Comparison
The compound’s closest analogs differ in halogen types, substituent positions, and functional groups. Key examples include:
2-Chloro-4-isocyano-1-methoxybenzene (GEO-04064)
- CAS : 920524-21-6
- Molecular Formula: C₈H₆ClNO
- Functional Groups: Isocyano (–NC) at position 4, methoxy (–OMe) at position 1.
- Key Differences: Replaces iodine and isothiocyanato with methoxy and isocyano groups. The isocyano group is less polar than isothiocyanato, reducing nucleophilic reactivity. Molecular weight (167.59 g/mol) is significantly lower due to the absence of iodine .
1-Chloro-3-isothiocyanato-2-methoxybenzene (GEO-04357)
- CAS : 127142-64-7
- Molecular Formula: C₈H₆ClNOS
- Functional Groups : Isothiocyanato (–NCS) at position 3, methoxy (–OMe) at position 2.
- Key Differences : Methoxy substitution alters electronic effects (electron-donating vs. electron-withdrawing halogens). The molecular weight (199.66 g/mol ) reflects the absence of iodine .
2-Chloro-1-iodo-4-isocyanatobenzene
- CAS : 1261790-72-0
- Molecular Formula: C₇H₃ClINO
- Functional Groups : Isocyanato (–NCO) at position 3.
- Key Differences : Isocyanato vs. isothiocyanato groups differ in electrophilicity; sulfur in isothiocyanato enhances nucleophilic attack. Molecular weight (279.46 g/mol ) is lower than the target compound due to fewer heteroatoms .
Physicochemical Properties and Reactivity
A comparative table summarizes critical
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Functional Group | Reactivity Notes |
|---|---|---|---|---|---|---|
| 2-Chloro-4-iodo-1-isothiocyanatobenzene | Not Provided | C₇H₃ClINS | ~296.46 | Cl (2), I (4), NCS (1) | Isothiocyanato | High reactivity with amines; iodine enables cross-coupling. |
| 2-Chloro-4-isocyano-1-methoxybenzene | 920524-21-6 | C₈H₆ClNO | 167.59 | Cl (2), OMe (1), NC (4) | Isocyano | Limited polarity; used in ligand synthesis. |
| 1-Chloro-3-isothiocyanato-2-methoxybenzene | 127142-64-7 | C₈H₆ClNOS | 199.66 | Cl (1), NCS (3), OMe (2) | Isothiocyanato | Methoxy group directs electrophilic substitution. |
| 2-Chloro-1-iodo-4-isocyanatobenzene | 1261790-72-0 | C₇H₃ClINO | 279.46 | Cl (2), I (1), NCO (4) | Isocyanato | Less reactive toward amines than isothiocyanato analogs. |
Key Observations :
- Halogen Effects: Iodine in the target compound increases molecular weight and steric bulk compared to chloro/methoxy analogs. Its presence may enhance participation in Sonogashira or Ullmann couplings .
- Functional Group Reactivity: Isothiocyanato groups react more readily with amines (forming thioureas) than isocyanato or isocyano groups .
- Electronic Effects : Electron-withdrawing substituents (e.g., –NCS, –Cl) deactivate the benzene ring, directing further substitution to meta/para positions relative to existing groups .
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